2-Fluoro-3-methylpyridine-5-acetic acid
Description
2-Fluoro-3-methylpyridine-5-acetic acid is a fluorinated pyridine derivative featuring a methyl group at the 3-position and an acetic acid moiety at the 5-position of the pyridine ring. Its molecular formula is C₈H₈FNO₂, with a molar mass of 169.15 g/mol. The fluorine atom at the 2-position enhances electron-withdrawing effects, while the methyl group contributes steric bulk and electron-donating properties. This compound is of interest in medicinal chemistry and materials science due to the structural versatility of pyridine derivatives, which are often utilized as intermediates in drug synthesis or ligands in coordination chemistry .
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-(6-fluoro-5-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-2-6(3-7(11)12)4-10-8(5)9/h2,4H,3H2,1H3,(H,11,12) |
InChI Key |
NUGCBCOEGRUMDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylpyridine-5-acetic acid typically involves the fluorination of 3-methylpyridine derivatives. One common method is the reaction of 2-amino-3-methylpyridine with fluoroboric acid to produce 2-fluoro-3-methylpyridine . This intermediate can then be further functionalized to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using reagents like Selectfluor® or other fluorinating agents . These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methylpyridine-5-acetic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to form different reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 2-Fluoro-3-methylpyridine-5-acetic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: Fluorinated pyridines, including 2-Fluoro-3-methylpyridine-5-acetic acid, are investigated for their potential as pharmaceutical agents.
Industry: In the agrochemical industry, fluorinated pyridines are used to develop new pesticides and herbicides with improved efficacy and environmental profiles .
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylpyridine-5-acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and reactivity with enzymes or receptors. This can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Acidity: The target compound’s acetic acid group (pKa ~4.2) is less acidic than that of 2-fluoro-5-methoxy-3-pyridineacetic acid (pKa 3.65) . This difference arises because the methoxy group at the 5-position in the latter exerts stronger electron-withdrawing effects via resonance, stabilizing the deprotonated form. The methyl group in the target compound is electron-donating, reducing acidity. Compared to non-fluorinated analogs like 2-(pyridin-3-yl)acetic acid, fluorine’s electronegativity enhances the acetic acid’s acidity .
Boiling Point and Polarity :
- The methoxy-substituted analog has a higher boiling point (366.7°C) due to increased polarity and molecular weight. The target compound’s methyl group reduces polarity, leading to a lower estimated boiling point (~350°C).
Biological Activity
2-Fluoro-3-methylpyridine-5-acetic acid is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C7H8FNO2
- Molecular Weight : 159.14 g/mol
- IUPAC Name : 2-Fluoro-3-methylpyridine-5-acetic acid
- Canonical SMILES : CC1=CN=C(C=C1C(=O)O)F
The biological activity of 2-Fluoro-3-methylpyridine-5-acetic acid is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may function as an enzyme inhibitor and modulate signaling pathways involved in inflammation and cancer progression.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, including those involved in metabolic pathways.
- Signal Transduction Modulation : It may influence pathways related to cell proliferation and apoptosis, potentially offering therapeutic benefits in cancer treatment.
Anti-inflammatory Activity
Research indicates that 2-Fluoro-3-methylpyridine-5-acetic acid exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For instance, it has been shown to reduce levels of TNF-alpha and IL-6 in vitro, which are critical mediators in inflammatory responses .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays indicate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways . Furthermore, it may inhibit tumor growth by targeting specific oncogenic pathways.
Case Studies
- Case Study on Inhibition of Tumor Growth :
- Case Study on Anti-inflammatory Effects :
- In a murine model of arthritis, administration of the compound led to a marked decrease in joint swelling and histological signs of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .
Research Findings
A summary of key research findings related to the biological activity of 2-Fluoro-3-methylpyridine-5-acetic acid is presented below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
